N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide is a compound with the molecular formula C13H12N2OS2 and a molecular weight of 276.38 g/mol . This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with N-methyl-N-phenylthiourea under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the thiourea moiety is substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted thiophene or thiourea derivatives
Scientific Research Applications
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in oxidative stress, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene core and exhibit comparable biological activities.
Thiourea derivatives: Compounds such as N,N’-diarylthioureas and N-alkyl-N’-arylthioureas have similar structural features and biological properties.
Uniqueness
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a thiourea moiety, which imparts distinct chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological effects compared to other similar compounds .
Properties
IUPAC Name |
N-[methyl(phenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-15(10-6-3-2-4-7-10)13(17)14-12(16)11-8-5-9-18-11/h2-9H,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLITZBLBCAJIQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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